C.I. Basic Blue 22

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

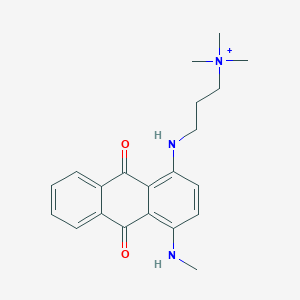

C.I. Basic Blue 22 is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes both azaniumyl and oxo groups attached to an anthracene core. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research in chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C.I. Basic Blue 22 typically involves multi-step organic reactions. One common method includes the initial formation of the anthracene core, followed by the introduction of the azaniumyl and oxo groups through specific reagents and conditions. For instance, the anthracene core can be synthesized via Friedel-Crafts acylation, followed by oxidation to introduce the oxo group. The azaniumyl groups are then added through nucleophilic substitution reactions using appropriate amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for precise control over reaction parameters such as temperature, pressure, and reagent concentration. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

C.I. Basic Blue 22 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: Nucleophilic and electrophilic substitution reactions can modify the azaniumyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like alkyl halides and amines are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce anthracenol derivatives.

Scientific Research Applications

C.I. Basic Blue 22 has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a catalyst in various reactions.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of C.I. Basic Blue 22 involves its interaction with specific molecular targets and pathways. The compound’s azaniumyl groups can interact with cellular proteins, altering their function and leading to various biological effects. Additionally, the oxo group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

- 3-hydroxy-4-(trimethylazaniumyl)butanoate

- 3-(trimethylazaniumyl)propanoate

- 3-[(3-Hydroxyundecanoyl)oxy]-4-(trimethylammonio)butanoate

Uniqueness

C.I. Basic Blue 22 is unique due to its specific combination of functional groups and its anthracene core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity set it apart from similar compounds.

Q & A

Basic Research Questions

Q. What are the validated spectroscopic methods for characterizing the structural purity of C.I. Basic Blue 22?

To confirm structural integrity, use UV-Vis spectroscopy to analyze absorption maxima (e.g., λmax in ethanol or aqueous solutions) and compare with literature values. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) should resolve aromatic protons and methyl groups, while mass spectrometry (MS) confirms molecular weight. For reproducibility, document solvent systems, instrument calibration protocols, and baseline corrections .

Q. How can researchers design experiments to assess the pH-dependent stability of this compound?

Prepare buffer solutions across a pH range (e.g., 2–12) and monitor dye stability via spectrophotometric time-course studies. Include controls (e.g., inert atmospheres to exclude oxidation). Measure degradation kinetics using first-order rate equations and validate with triplicate trials. Report uncertainties in pH measurements and absorbance readings .

Q. What factors influence the adsorption efficiency of this compound onto cellulose-based substrates?

Key variables include substrate porosity, dye concentration, temperature, and ionic strength. Design a factorial experiment to isolate effects: vary one parameter while holding others constant. Use Langmuir or Freundlich isotherm models to analyze adsorption capacity. Validate with atomic force microscopy (AFM) to visualize surface interactions .

Advanced Research Questions

Q. How can contradictory data on the photodegradation pathways of this compound be resolved?

Contradictions often arise from differing light sources (e.g., UV vs. visible light) or solvent systems. Replicate studies under standardized conditions (e.g., ISO 105-B02 for lightfastness testing). Employ High-Performance Liquid Chromatography (HPLC) with diode-array detection to identify degradation byproducts. Cross-reference findings with computational simulations (e.g., DFT for reaction pathways) .

Q. What advanced techniques are suitable for probing intermolecular interactions between this compound and synthetic polymers?

Use surface plasmon resonance (SPR) to quantify binding affinities or fluorescence quenching studies to assess dynamic interactions. Pair with molecular dynamics simulations to model polymer-dye interfaces. Ensure experimental parameters (e.g., temperature, polymer molecular weight) align with simulation conditions .

Q. How can researchers evaluate the environmental impact of this compound in wastewater systems?

Conduct microcosm experiments to simulate aerobic/anaerobic degradation in wastewater. Measure chemical oxygen demand (COD) and toxicity via bioassays (e.g., Daphnia magna mortality rates). Combine with life-cycle assessment (LCA) frameworks to model long-term ecological risks. Validate against regulatory thresholds (e.g., EPA dye effluent guidelines) .

Q. Methodological Guidance

- Data Presentation : Tabulate raw data (e.g., absorbance values, reaction rates) alongside processed results (e.g., kinetic constants, R² values). Use error bars for standard deviations and annotate outliers .

- Literature Review : Apply Boolean operators (AND/OR/NOT) in databases like SciFinder or Web of Science to filter studies by dye class, application, and analytical methods. Prioritize peer-reviewed articles post-2010 for recent advancements .

- Ethical Compliance : Adhere to ACS guidelines for chemical safety and data integrity. Disclose conflicts of interest and cite all prior work influencing experimental design .

Properties

CAS No. |

12217-41-3 |

|---|---|

Molecular Formula |

C21H26N3O2+ |

Molecular Weight |

352.4 g/mol |

IUPAC Name |

4-(methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate |

InChI |

InChI=1S/C21H25N3O2/c1-22-16-10-11-17(23-12-7-13-24(2,3)4)19-18(16)20(25)14-8-5-6-9-15(14)21(19)26/h5-6,8-11H,7,12-13H2,1-4H3,(H-,22,23,25,26)/p+1 |

InChI Key |

ASWFVRBTTRCNAK-UHFFFAOYSA-O |

SMILES |

C[NH2+]C1=C2C(=C(C3=CC=CC=C3C2=O)[O-])C(=NCCC[N+](C)(C)C)C=C1 |

Canonical SMILES |

CNC1=C2C(=C(C=C1)NCCC[N+](C)(C)C)C(=O)C3=CC=CC=C3C2=O |

Key on ui other cas no. |

12217-41-3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.